molecular formula C6HClF3NO2 B14268718 1-Chloro-2,3,4-trifluoro-5-nitrobenzene CAS No. 136053-12-8

1-Chloro-2,3,4-trifluoro-5-nitrobenzene

Cat. No.: B14268718
CAS No.: 136053-12-8
M. Wt: 211.52 g/mol
InChI Key: ZXUAGDIUXCTHMA-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4-trifluoro-5-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro substituents on a benzene ring

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-chloro-2,3,4-trifluoro-5-aminobenzene.

    Oxidation: Formation of various oxidized products, though less common.

Scientific Research Applications

1-Chloro-2,3,4-trifluoro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-2,3,4-trifluoro-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms can enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 1,2,4-Trifluoro-5-nitrobenzene
  • 2,3,4-Trifluoronitrobenzene
  • 3,4,5-Trifluoronitrobenzene

Comparison: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .

Properties

CAS No.

136053-12-8

Molecular Formula

C6HClF3NO2

Molecular Weight

211.52 g/mol

IUPAC Name

1-chloro-2,3,4-trifluoro-5-nitrobenzene

InChI

InChI=1S/C6HClF3NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H

InChI Key

ZXUAGDIUXCTHMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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